Tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate
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Overview
Description
Tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a triazaspirodecane core, which is a bicyclic system containing nitrogen atoms. The tert-butyl group and the acetate moiety further enhance its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing the necessary functional groups to form the spirocyclic core. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. Additionally, protecting groups such as tert-butyl are introduced to prevent unwanted side reactions and to stabilize the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as automated synthesis and purification systems. The reaction conditions are carefully controlled to ensure consistency and reproducibility in the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully chosen to optimize the reaction efficiency and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor or activator of specific biological pathways.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
- Tert-butyl 3-(4-methoxybenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Uniqueness
Tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate is unique due to its specific spirocyclic structure and the presence of the acetate moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous in certain contexts.
Properties
IUPAC Name |
tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-12(2,3)20-9(17)8-16-10(18)13(15-11(16)19)4-6-14-7-5-13/h14H,4-8H2,1-3H3,(H,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWDTYKWVXGDJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)C2(CCNCC2)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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